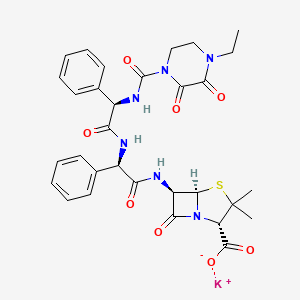
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt is a compound that serves as an impurity of Piperacillin, a broad-spectrum semi-synthetic antibiotic related to Penicillin. This compound is known for its complex structure and significant role in the pharmaceutical industry.
Preparation Methods
The synthesis of Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt involves multiple stepsThe reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is utilized in biological research to understand its interactions with various biomolecules.
Medicine: As an impurity of Piperacillin, it helps in the development and quality control of antibiotics.
Industry: The compound is employed in the pharmaceutical industry for the synthesis and testing of new drugs.
Mechanism of Action
The mechanism of action of Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Piperazinedione-carbonyl D-Phenyl-glycylampicillin Potassium Salt is unique due to its specific structure and properties. Similar compounds include:
Piperacillin: A broad-spectrum antibiotic related to Penicillin.
Ampicillin: Another semi-synthetic antibiotic with a similar mechanism of action.
Amoxicillin: A widely used antibiotic with a similar structure but different pharmacokinetic properties.
This compound stands out due to its specific impurity profile and its role in the synthesis and quality control of Piperacillin .
Properties
Molecular Formula |
C31H33KN6O8S |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C31H34N6O8S.K/c1-4-35-15-16-36(27(42)26(35)41)30(45)34-20(18-13-9-6-10-14-18)24(39)32-19(17-11-7-5-8-12-17)23(38)33-21-25(40)37-22(29(43)44)31(2,3)46-28(21)37;/h5-14,19-22,28H,4,15-16H2,1-3H3,(H,32,39)(H,33,38)(H,34,45)(H,43,44);/q;+1/p-1/t19-,20-,21-,22+,28-;/m1./s1 |
InChI Key |
QOJTVDFFYDCABE-ZMKCGZNLSA-M |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H](C3=CC=CC=C3)C(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[K+] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


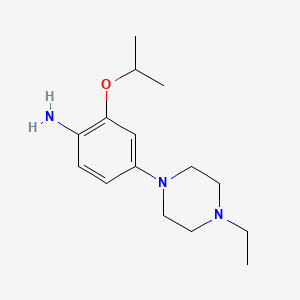
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)


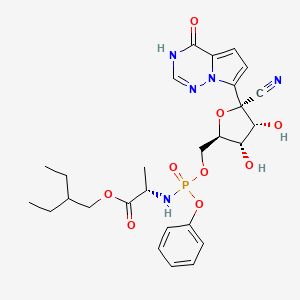
![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
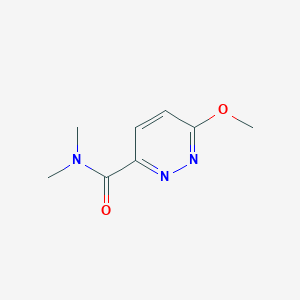
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)

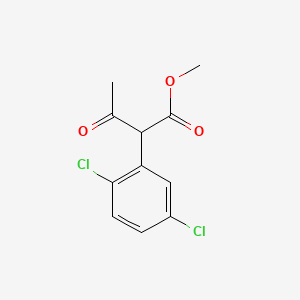
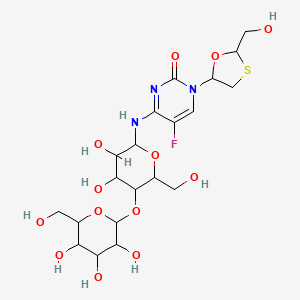
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
